3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
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Overview
Description
3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a complex organic compound that features a quinazoline ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic acid to introduce the trifluoromethyl group. This intermediate is then subjected to further reactions to form the quinazoline ring.
The next step involves the introduction of the hydroxy and amino groups. This can be achieved through a series of reactions including nitration, reduction, and substitution reactions. The final step involves the formation of the propanoic acid moiety, which can be accomplished through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinazoline ring or the trifluoromethyl group.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can introduce a variety of functional groups onto the quinazoline ring.
Scientific Research Applications
3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinazolin-4-amine: Similar structure but lacks the hydroxy and propanoic acid groups.
3-Hydroxyquinazoline: Lacks the trifluoromethyl and propanoic acid groups.
2-Amino-3-hydroxypropanoic acid: Lacks the quinazoline ring and trifluoromethyl group.
Uniqueness
3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is unique due to the combination of its quinazoline ring, trifluoromethyl group, and hydroxy and propanoic acid moieties. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
3-hydroxy-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3/c13-12(14,15)11-17-7-4-2-1-3-6(7)9(18-11)16-8(5-19)10(20)21/h1-4,8,19H,5H2,(H,20,21)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGXMGZDAPDOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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